molecular formula C15H15BrO2 B3105704 1-Benzyloxy-2-(2-bromoethoxy)benzene CAS No. 154582-47-5

1-Benzyloxy-2-(2-bromoethoxy)benzene

Cat. No.: B3105704
CAS No.: 154582-47-5
M. Wt: 307.18 g/mol
InChI Key: MXBYVGYIWFAHSP-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Synthetic Intermediate

The primary significance of 1-Benzyloxy-2-(2-bromoethoxy)benzene lies in its role as a key building block in the synthesis of Carvedilol. google.comjocpr.com Carvedilol is a non-selective beta-adrenergic receptor blocker and alpha-1 blocker used in the treatment of heart failure and high blood pressure. jocpr.com The synthesis of Carvedilol often involves the reaction of this compound with other precursors, highlighting the compound's importance in medicinal chemistry. google.com Its bifunctional nature, possessing both a reactive bromoethoxy side chain and a stable benzyloxy protecting group, allows for sequential and controlled reactions to build the final drug molecule. google.com

The bromoethoxy group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with amines and other nucleophiles. libretexts.org This reactivity is fundamental to its utility in forming new carbon-heteroatom bonds, a common strategy in the assembly of pharmaceutical agents. The benzyloxy group, on the other hand, acts as a protecting group for the phenolic oxygen, preventing unwanted side reactions during the synthetic sequence. orgsyn.org This protecting group can be selectively removed under specific conditions in later stages of the synthesis.

Overview of Key Structural Motifs and Their Influence on Reactivity

The reactivity of this compound is dictated by its three main structural components: the benzene (B151609) ring, the benzyloxy group, and the 2-bromoethoxy group.

Benzene Ring : The aromatic ring provides a stable scaffold for the functional groups. The substituents on the ring, the benzyloxy and bromoethoxy groups, influence its electronic properties and reactivity in electrophilic aromatic substitution reactions. However, in the context of its use as an intermediate, the reactions typically occur at the side chains rather than on the aromatic ring itself.

Benzyloxy Group : The benzyloxy group consists of a benzyl (B1604629) group (a benzene ring attached to a methylene (B1212753) group) linked to the primary benzene ring through an ether linkage. The benzylic position, the carbon atom of the methylene group, exhibits enhanced reactivity due to the resonance stabilization of any radical, cationic, or anionic intermediates by the adjacent benzene ring. khanacademy.org While this reactivity is a known characteristic of benzylic systems, in the case of this compound, the primary role of this group is often as a stable protecting group for the phenol (B47542).

2-Bromoethoxy Group : This functional group is the primary site of reactivity in many synthetic applications of this compound. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of various functionalities by reacting it with a wide range of nucleophiles, such as amines, alcohols, and thiols, through an SN2 mechanism. plos.org

The interplay of these structural motifs is crucial for the compound's utility. The stability of the benzyloxy group allows for selective reactions at the bromoethoxy chain without disturbing the protected phenol.

Historical Development and Emerging Relevance in Chemical Research

The emerging relevance of this compound continues to be centered around its application in medicinal chemistry. As researchers explore new analogues and derivatives of Carvedilol and other bioactive molecules, the demand for versatile building blocks like this compound remains high. Its structure provides a template that can be modified to explore structure-activity relationships of new drug candidates. The principles of its reactivity and synthesis are also applicable to the construction of other complex organic molecules, making it a valuable tool in the broader field of organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 154582-47-5
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.18 g/mol

Table 2: Key Reactions of this compound

Reaction TypeReagentsProduct TypeSignificance
Nucleophilic SubstitutionAmines (e.g., in Carvedilol synthesis)Amino etherFormation of key C-N bond in pharmaceuticals. jocpr.com
Nucleophilic SubstitutionAlcohols/PhenolsDi-etherSynthesis of complex ether linkages.
Nucleophilic SubstitutionThiolsThioetherIntroduction of sulfur-containing moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYVGYIWFAHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Benzyloxy 2 2 Bromoethoxy Benzene

O-Alkylation Approaches to the Benzene (B151609) Core

The formation of the ether linkages in 1-Benzyloxy-2-(2-bromoethoxy)benzene is typically achieved through O-alkylation, a cornerstone of ether synthesis in organic chemistry. This approach involves the reaction of a phenolic precursor with an appropriate alkylating agent. The Williamson ether synthesis, a classic and widely utilized method, is the primary strategy for constructing the ether bonds in the target molecule. wikipedia.org

Etherification of Phenolic Precursors with Bromoethane (B45996) Derivatives

A key strategy for the synthesis of this compound involves the etherification of a benzyloxyphenol precursor with a bromoethane derivative. This method allows for the sequential introduction of the benzyloxy and 2-bromoethoxy moieties.

The direct synthesis of this compound can be efficiently accomplished by the reaction of 2-benzyloxyphenol with 1,2-dibromoethane (B42909). This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion, generated in situ from 2-benzyloxyphenol, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of a bromide ion.

An analogous reaction, the synthesis of 1,2-bis(2-bromoethoxy)benzene, is achieved by reacting catechol with 1,2-dibromoethane in the presence of a base. chemicalbook.com This highlights the feasibility of using 1,2-dibromoethane as an effective alkylating agent for phenolic hydroxyl groups. To achieve mono-alkylation and prevent the formation of a diether product, the stoichiometry of the reactants is crucial. Using an excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated product.

A representative procedure involves dissolving the phenolic precursor in a suitable solvent, adding a base to generate the phenoxide, and then introducing the 1,2-dibromoethane, followed by heating to facilitate the reaction.

Reactant 1Reactant 2Key ReagentsTypical ProductReference
2-Benzyloxyphenol1,2-DibromoethaneBase (e.g., K₂CO₃)This compoundInferred from chemicalbook.complos.org
Catechol1,2-DibromoethaneSodium Hydroxide1,2-Bis(2-bromoethoxy)benzene chemicalbook.com

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of the Williamson ether synthesis. wikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are particularly effective for this reaction. wikipedia.orgresearchgate.net These solvents are capable of solvating the cation of the phenoxide salt, which in turn increases the nucleophilicity of the phenoxide anion, thereby accelerating the rate of the SN2 reaction. researchgate.net Protic solvents, on the other hand, can solvate the phenoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction. francis-press.com

The reaction temperature also plays a crucial role. Typically, Williamson ether syntheses are conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures can promote side reactions, such as the elimination of HBr from the alkylating agent or C-alkylation of the phenoxide. Therefore, optimizing the temperature is essential for maximizing the yield of the desired O-alkylated product. For instance, in the synthesis of various (prop-2-ynyloxy)benzene derivatives, reactions were carried out in acetone (B3395972) under reflux conditions. plos.org

Solvent TypeEffect on Reaction RateReasonExamplesReference
Polar AproticIncreases rateSolvates cation, enhances nucleophilicity of anionDMF, DMSO, Acetonitrile wikipedia.orgresearchgate.net
ProticDecreases rateSolvates anion via hydrogen bonding, reduces nucleophilicityEthanol, Water francis-press.com
ApolarSlows rateLowers availability of free nucleophileToluene (B28343), Hexane (B92381) wikipedia.org

Base-Promoted Nucleophilic Substitution for C-O Bond Formation

The formation of the carbon-oxygen bond in the etherification of phenols is facilitated by the use of a base. The base deprotonates the phenolic hydroxyl group, generating a more nucleophilic phenoxide anion, which is essential for the subsequent nucleophilic attack on the alkyl halide.

Inorganic bases are commonly employed in the Williamson ether synthesis due to their effectiveness, availability, and ease of handling. Potassium carbonate (K₂CO₃) is a widely used mild base for the O-alkylation of phenols. scispace.comnih.gov Its moderate basicity is sufficient to deprotonate the acidic phenolic proton to a significant extent, thereby facilitating the reaction with the alkyl halide. The use of a relatively weak base like potassium carbonate can also help to minimize potential side reactions that might be promoted by stronger bases.

In practice, the reaction is often carried out as a heterogeneous mixture, where solid potassium carbonate is suspended in the reaction solvent. The deprotonation occurs at the surface of the solid base. researchgate.net The efficiency of potassium carbonate has been demonstrated in numerous syntheses of aryl ethers. For example, it has been successfully used in the synthesis of (prop-2-ynyloxy)benzene derivatives in acetone. plos.orgresearchgate.net

The alkylation of a phenoxide at the oxygen center proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted process, the nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon atom of the alkyl halide from the backside, relative to the leaving group (in this case, a bromide ion). This backside attack leads to an inversion of the stereochemical configuration at the carbon center if it is chiral.

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (at the ortho and para positions). This can lead to a competition between O-alkylation (formation of an ether) and C-alkylation (formation of an alkylphenol). nih.govresearchgate.net Generally, O-alkylation is kinetically favored, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. researchgate.net In contrast, C-alkylation is often thermodynamically favored, and its products are more stable. researchgate.net The choice of solvent can also influence the O- versus C-alkylation ratio. Polar aprotic solvents tend to favor O-alkylation.

The presence of the benzyloxy group at the ortho position of the phenol (B47542) can potentially exert a steric hindrance effect, which might influence the rate of the SN2 reaction. However, given that the reaction occurs at the phenolic oxygen, this steric effect is generally not prohibitive for the formation of the desired ether product.

Alternative and Convergent Synthetic Routes

While a direct Williamson ether synthesis starting from 2-benzyloxyphenol and 1,2-dibromoethane is a primary route, other methodologies offer advantages in specific contexts. These can include building the molecule in a more convergent fashion or utilizing modern cross-coupling techniques.

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for forming C(sp²)–C(sp³) bonds from two electrophilic partners, such as an aryl halide and an alkyl bromide. nih.govorganic-chemistry.org This approach offers a convergent pathway where pre-formed aromatic and aliphatic fragments can be joined. In a hypothetical convergent synthesis of a related structure, one could envision the coupling of an aryl bromide with an appropriate alkyl bromide.

These reactions are typically performed in the presence of a nickel catalyst, a ligand, and a stoichiometric reductant like zinc or manganese. organic-chemistry.orgorganic-chemistry.org The choice of ligand is crucial and can significantly impact the reaction's efficiency and selectivity. A variety of functional groups are often tolerated, making this a versatile method for complex molecule synthesis. nih.gov For instance, a general method for the reductive coupling of aryl bromides with alkyl bromides has been developed that is tolerant of functionalities such as hydroxyl, acetoxy, and nitrile groups. nih.gov

A typical reaction setup might involve:

Nickel Catalyst: NiI₂ or other Ni(II) precursors. organic-chemistry.org

Ligand: Bipyridine or phosphine-based ligands. organic-chemistry.org

Reductant: Zinc dust or manganese powder. organic-chemistry.org

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). nih.govorganic-chemistry.org

While not a direct synthesis of this compound, this strategy highlights a modern approach to constructing the core C-C bonds that might be present in more complex analogues or precursors.

An alternative strategy involves starting with a pre-functionalized aromatic ether and elaborating its structure. This can be particularly useful if a suitable starting material is commercially available or readily synthesized. For instance, one could start with a molecule already containing the benzyloxy group and then introduce the 2-bromoethoxy side chain.

The Williamson ether synthesis is the most common method for such a derivatization. masterorganicchemistry.comwikipedia.org This reaction involves the O-alkylation of a phenol or an alkoxide with an alkyl halide. nih.gov In the context of synthesizing this compound, the key precursor would be 2-benzyloxyphenol. This phenol can be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1,2-dibromoethane in an SN2 reaction. wikipedia.org

The reaction proceeds as follows:

Deprotonation: 2-benzyloxyphenol is treated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the phenoxide anion. chemspider.comlibretexts.org

Nucleophilic Attack: The phenoxide attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage. chemspider.com

Controlling the stoichiometry is crucial to favor mono-alkylation over the potential formation of a dialkylated byproduct. chemspider.com The choice of solvent also plays a significant role, with polar aprotic solvents like acetone, DMF, or dimethyl sulfoxide (DMSO) generally favoring the SN2 pathway. numberanalytics.compharmaxchange.info

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. For the Williamson ether synthesis route, several parameters can be systematically varied. numberanalytics.com

Key parameters for optimization include:

Base: The choice and amount of base are critical. While strong bases like NaH ensure complete deprotonation, milder bases like K₂CO₃ are often sufficient and easier to handle. chemspider.complos.org

Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus accelerating the SN2 reaction. numberanalytics.com

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also promote side reactions. Refluxing conditions are common. chemspider.com

Reactant Stoichiometry: Using an excess of the alkylating agent (1,2-dibromoethane) can help drive the reaction to completion but may also increase the risk of dialkylation. Careful control of the mole ratio is necessary. chemspider.com

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate, particularly in biphasic systems, by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved. numberanalytics.comresearcher.life

ParameterCondition 1Condition 2Condition 3Outcome
Base K₂CO₃ (2 eq.)NaH (1.2 eq.)Cs₂CO₃ (1.5 eq.)K₂CO₃ provides a good balance of reactivity and ease of handling. plos.org
Solvent AcetoneDMFTHFDMF often leads to higher yields due to its high polarity and boiling point. plos.org
Temperature Room Temp.60 °CRefluxRefluxing conditions generally afford higher conversion rates in a shorter time. chemspider.com
PTC NoneTBAB (5 mol%)Aliquat 336 (5 mol%)Addition of a PTC like TBAB can significantly improve the reaction rate and yield. numberanalytics.com

This table presents hypothetical optimization data based on general principles of Williamson ether synthesis.

Advanced Purification and Isolation Techniques for Research Applications

Obtaining this compound in high purity is essential for its use in research. A combination of purification techniques is often employed to remove unreacted starting materials, byproducts, and residual solvents.

Extraction: After the reaction is complete, an aqueous workup is typically performed to remove the base and other inorganic salts. The product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. chemicalbook.com

Column Chromatography: This is a powerful technique for separating the desired product from impurities with different polarities. chemspider.com Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of hexane and ethyl acetate, is used as the mobile phase. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. chemicalbook.comreachemchemicals.com This technique relies on the principle that the desired compound will be less soluble in the chosen solvent at lower temperatures, while impurities remain in the solution.

Distillation: If the product is a high-boiling liquid, distillation under reduced pressure (vacuum distillation) can be used to purify it from non-volatile impurities. askiitians.com This method is particularly useful for separating liquids with significantly different boiling points.

The choice of purification method depends on the physical state of the product and the nature of the impurities. For research applications requiring very high purity, a combination of these techniques, such as extraction followed by column chromatography and then recrystallization, may be necessary.

Mechanistic Insights into the Reactivity of 1 Benzyloxy 2 2 Bromoethoxy Benzene

Nucleophilic Substitution Reactions at the Bromoethoxy Moiety

The terminal primary bromide in the ethoxy chain is an excellent electrophilic site for nucleophilic substitution reactions. These transformations typically proceed via a bimolecular (Sₙ2) mechanism, characterized by a single, concerted step where the nucleophile attacks the carbon atom as the bromide leaving group departs. libretexts.orglibretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the incoming nucleophile. libretexts.orgyoutube.com

For instance, sulfur nucleophiles (thiolates) are typically more reactive than oxygen nucleophiles (alkoxides) in Sₙ2 reactions. Among halogens, iodide is a superior nucleophile compared to bromide or chloride in protic solvents. organic-chemistry.org The following table provides an illustrative overview of the expected relative rates for substitution on a primary alkyl bromide like that in the title compound.

Illustrative Relative Rates of Nucleophilic Substitution (Sₙ2)
Nucleophile (X⁻)ClassRelative Rate (k_rel)Notes
RS⁻ (Thiolate)Sulfur> 10,000Highly nucleophilic due to polarizability.
I⁻ (Iodide)Halogen~10,000Excellent nucleophile and good leaving group.
R₂NH (Amine)Nitrogen~1,000Good neutral nucleophile.
RO⁻ (Alkoxide)Oxygen~100Strong base and good nucleophile.
Br⁻ (Bromide)Halogen~10Moderate nucleophile.
Cl⁻ (Chloride)Halogen1Weaker nucleophile compared to Br⁻ and I⁻ in most solvents.

Note: The values presented are for illustrative purposes to show general reactivity trends and are not experimental data for 1-benzyloxy-2-(2-bromoethoxy)benzene.

The structure of this compound is well-suited for intramolecular cyclization reactions. A particularly viable pathway involves the deprotection of the benzyloxy group to unmask the phenolic hydroxyl. The resulting phenoxide is a potent internal nucleophile that can readily displace the terminal bromide of the adjacent ethoxy chain. This 7-endo-trig cyclization would lead to the formation of a seven-membered heterocyclic ring system, specifically a substituted dibenzo[b,f] wisc.eduresearchgate.netdioxepine. The synthesis of analogous seven-membered dibenzo-heterocycles, such as dibenzo[b,f]azepines and dibenzo[b,f] wisc.eduresearchgate.netoxazepines, is a well-established area of synthetic chemistry, confirming the feasibility of such ring-closure strategies. beilstein-journals.orgresearchgate.netnih.gov Such intramolecular redox cyclization reactions represent a powerful method for constructing complex molecular architectures from simple precursors. nih.govrsc.org

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal is a key step in many synthetic sequences, and various methodologies have been developed for its selective cleavage.

Several reliable methods exist for the deprotection of benzyl (B1604629) ethers, offering a range of conditions to accommodate other functional groups within a molecule. researchgate.net

Catalytic Hydrogenation: This is the most common method, typically employing a palladium catalyst (e.g., 5-10% Pd on carbon) under an atmosphere of hydrogen gas. organic-chemistry.orgatlanchimpharma.com The reaction proceeds under mild conditions and produces the deprotected phenol (B47542) and toluene (B28343) as a byproduct. The choice of solvent can influence the reaction rate, with ethanol, tetrahydrofuran (B95107) (THF), and acetic acid being common choices. atlanchimpharma.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), or aluminum chloride (AlCl₃), can effect the cleavage of benzyl ethers. organic-chemistry.orgatlanchimpharma.com These reactions are often performed at low temperatures and are particularly useful for substrates that contain functional groups sensitive to reduction, such as alkenes or alkynes, which would not be compatible with catalytic hydrogenation. researchgate.net

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation. organic-chemistry.orgatlanchimpharma.com This method is an alternative to reductive or acidic conditions and can offer different chemoselectivity. The reaction can be accelerated by visible light irradiation, allowing for milder conditions. acs.org

Beyond cleavage, the benzyloxy group itself can be chemically modified. The benzylic C-H bonds are the most reactive site on this moiety. Recent advances in C-H functionalization have enabled the direct conversion of these bonds into other functional groups without cleaving the ether linkage.

Benzylic Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group using various oxidants. nih.gov This converts the benzyl ether into a benzoate (B1203000) ester. This transformation serves as an alternative deprotection strategy, as the resulting ester can be readily hydrolyzed under basic conditions. organic-chemistry.org

Benzylic C-H Cross-Coupling: Modern catalytic methods, often involving transition metals or radical pathways, allow for the direct coupling of the benzylic position with various partners. wisc.eduresearchgate.net This enables the formation of new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds at the benzylic position, providing access to more complex structures. nih.gov

Aromatic Ring Functionalization and Coupling Reactions

The benzene (B151609) ring of this compound is substituted with two alkoxy groups (-OCH₂Ph and -OCH₂CH₂Br). In the context of electrophilic aromatic substitution (EAS), alkoxy groups are potent activating, ortho-, para-directing substituents. libretexts.orglibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orguci.edu This resonance donation outweighs the electron-withdrawing inductive effect of the oxygen atom. libretexts.org

Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation will be directed to the positions ortho and para to the two oxygen atoms. youtube.com The two available positions for substitution are C4 and C5. The C4 position is para to the benzyloxy group and ortho to the ethoxy group, while the C5 position is ortho to the benzyloxy group and para to the ethoxy group. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky benzyloxy group potentially favoring substitution at the C4 position. msu.edu

Investigating Cross-Coupling Strategies with Aryl Halides

The structure of this compound presents multiple potential sites for carbon-carbon bond formation via cross-coupling reactions. The primary avenues for coupling with aryl halides involve either the activation of a C-H bond on the substituted benzene ring or, less commonly, the use of the alkyl bromide on the ethoxy side chain. The most prevalent strategies in modern organic synthesis for such transformations are palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling or direct C-H arylation.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : An organoboron compound (R-BY₂) reacts with the Pd(II) complex, transferring the organic group (R) to the palladium center and forming a new Pd(II) intermediate. libretexts.org This step usually requires a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For this compound to react with an aryl halide, it would typically first need to be converted into an organometallic reagent, for instance, an organoboron compound (e.g., a boronic acid or ester) via a borylation reaction. This functionalized intermediate could then participate in a Suzuki-Miyaura coupling with a diverse range of aryl halides.

Alternatively, direct C-H arylation offers a more atom-economical route, avoiding the pre-functionalization step. In this approach, a C-H bond on the benzene ring of this compound is directly coupled with an aryl halide. While transition-metal-free methods have been developed for simple arenes, palladium catalysis remains a common strategy for more complex substrates. rsc.org The mechanism is more intricate but generally involves the coordination of the palladium catalyst to the aromatic ring, followed by a C-H bond cleavage event, often assisted by a base or a directing group, before proceeding to couple with the aryl halide.

The table below outlines a hypothetical set of conditions for a direct C-H arylation reaction based on established methodologies.

ParameterConditionPurpose
Aryl Halide Aryl Iodide or BromideCoupling Partner
Catalyst Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂Facilitates C-C bond formation nih.gov
Ligand SPhos, XPhos, or other phosphine (B1218219) ligandsStabilizes the catalyst and promotes reactivity nih.gov
Base K₂CO₃, Cs₂CO₃, or EtOK/t-BuOKPromotes C-H activation and neutralizes HX byproduct rsc.orgnih.gov
Solvent Toluene, Dioxane, or CPME/H₂OProvides a medium for the reaction nih.gov
Temperature 80-120 °CProvides energy to overcome activation barriers

While the alkyl bromide in the 2-bromoethoxy side chain could potentially undergo coupling, palladium-catalyzed reactions with sp³-hybridized carbons are often more challenging than those with aryl halides. However, advances in catalyst design have expanded the scope to include alkyl halides, making this a secondary, though plausible, reaction pathway. nih.gov

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The benzene ring of this compound is rendered electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS) by the two attached alkoxy groups (-OCH₂Ph and -OCH₂CH₂Br). The oxygen atom directly bonded to the ring in each substituent possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive than benzene. uomustansiriyah.edu.iq

The general mechanism for EAS proceeds in two principal steps: libretexts.org

Attack of the aromatic ring on a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqlibretexts.org This step temporarily breaks the aromaticity of the ring.

Deprotonation of the arenium ion by a weak base, which restores aromaticity and yields the substituted product. libretexts.org

In substituted benzenes, the existing groups on the ring influence both the rate of reaction and the position of the incoming electrophile. This is known as the directing effect. uomustansiriyah.edu.iq All activating groups, including alkoxy groups, are ortho- and para-directors. libretexts.org This is because the positive charge of the arenium ion intermediate can be delocalized onto the oxygen atom of the alkoxy group when the electrophile adds to the ortho or para positions, providing additional resonance stabilization. libretexts.orgyoutube.com Attack at the meta position does not allow for this extra stabilization.

For this compound, the directing effects of the two alkoxy groups must be considered simultaneously.

The benzyloxy group at position 1 directs incoming electrophiles to its ortho position (6) and its para position (4).

The 2-bromoethoxy group at position 2 directs incoming electrophiles to its ortho position (3) and its para position (5).

The positions ortho to one group and meta to the other (positions 3 and 6) are activated. The positions para to one group and meta to the other (positions 4 and 5) are also activated. Therefore, substitution is expected to occur at all four available positions (3, 4, 5, and 6), but not in equal amounts.

The final regiochemical outcome will be a balance between the electronic activating effects and steric hindrance.

Electronic Effects : Both alkoxy groups are strong activators. Their relative activating strengths are likely comparable as the primary effect stems from the oxygen atom adjacent to the ring.

Steric Effects : The benzyloxy and 2-bromoethoxy groups are both sterically bulky. This will significantly hinder attack at positions 3 and 6, which are flanked by the two substituents. Attack at positions 4 and 5 is less sterically impeded.

Consequently, electrophilic substitution on this compound is predicted to yield a mixture of products, with substitution at the less sterically hindered positions 4 and 5 being the major products.

Position of AttackRelation to SubstituentsSteric HindrancePredicted Outcome
3 ortho to -OCH₂CH₂Br, meta to -OCH₂PhHighMinor Product
4 para to -OCH₂Ph, meta to -OCH₂CH₂BrLowMajor Product
5 para to -OCH₂CH₂Br, meta to -OCH₂PhLowMajor Product
6 ortho to -OCH₂Ph, meta to -OCH₂CH₂BrHighMinor Product

Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions would all be expected to follow this regiochemical pattern. libretexts.org

Applications of 1 Benzyloxy 2 2 Bromoethoxy Benzene in the Synthesis of Complex Organic Architectures

Precursor in Supramolecular Chemistry

Synthesis of Pillar[n]arene Derivatives

Pillar[n]arenes are a class of macrocyclic host molecules typically synthesized from 1,4-dialkoxybenzene units. Extensive searches of chemical literature and research databases did not yield any specific examples or methods where 1-Benzyloxy-2-(2-bromoethoxy)benzene is used as the primary precursor for the synthesis of pillar[n]arene derivatives. The substitution pattern of this compound does not align with the typical monomers used in established pillar[n]arene synthesis protocols.

Construction of Macrocyclic Host Molecules

Beyond pillar[n]arenes, a wide variety of macrocyclic host molecules are known. These are constructed from diverse building blocks to create specific cavity sizes and functionalities. However, there is no available research that documents the use of this compound as a foundational unit in the construction of other macrocyclic host molecules.

Building Block for Novel Polymer and Material Systems

The development of new materials, including liquid crystals and specialty polymers, often involves the synthesis of novel monomers that impart desired properties to the final material.

Development of Liquid Crystal (LC) Materials

The benzyloxy group is a common feature in some molecules that exhibit liquid crystalline properties. However, a review of the literature on the design and synthesis of new liquid crystal materials does not mention this compound as a starting material or intermediate. The specific combination of substituents and their positions on this compound has not been reported in the context of creating mesophases.

Fabrication of Other Specialty Chemicals and Materials

Similarly, no studies were found that describe the application of this compound in the fabrication of other specialty polymers or materials. Its role as a monomer or a modifying agent in material science is not documented in the accessible scientific literature.

Intermediate in the Construction of Advanced Pharmaceutical Probes and Ligands

Chemical intermediates are crucial in multi-step syntheses of complex molecules, including those with pharmaceutical applications. The bromoethoxy and benzyloxy functional groups present in the target compound suggest it could theoretically serve as a useful intermediate. For instance, related structures like 4-(Benzyloxy)-2-bromo-1-methoxybenzene have been identified as intermediates for creating bioactive compounds. However, no specific research was found that details the use of this compound itself as an intermediate in the synthesis of pharmaceutical probes or ligands.

Design and Synthesis of Bivalent Ligands for Protein Binding Studies

Bivalent ligands are molecules designed with two pharmacophoric units connected by a linker, capable of simultaneously binding to two sites on a protein or two different proteins. This approach can lead to enhanced affinity, selectivity, and novel biological activities. The structure of this compound, featuring a bromoethoxy group, suggests its potential as a precursor for introducing a reactive linker in the synthesis of more complex molecules. The bromo group can be readily displaced by nucleophiles to attach a second pharmacophore.

However, a thorough search of chemical databases and scientific literature did not yield any specific examples or detailed research findings where "this compound" has been explicitly used as a starting material or intermediate in the design and synthesis of bivalent ligands for protein binding studies. General synthetic strategies for bivalent ligands often involve the coupling of two distinct molecular entities with a bifunctional linker, and while the bromoethoxy moiety of the subject compound could theoretically serve this purpose, no documented instances of this application have been identified.

Precursor to Compounds for Studying Metabolic Processes

The study of metabolic processes often involves the use of labeled compounds, such as those containing radioactive isotopes (e.g., ¹¹C, ¹⁸F) for Positron Emission Tomography (PET) imaging, or stable isotopes for mass spectrometry-based tracer studies. These labeled molecules allow researchers to track the metabolic fate of a compound in biological systems. The benzyloxy and ethoxy groups in "this compound" could potentially be modified to incorporate such labels. For instance, the benzyl (B1604629) group could be replaced with a radiolabeled analog, or the bromoethoxy group could be used to introduce a radiolabeled moiety.

Despite this potential, a detailed review of the literature did not uncover any specific instances where "this compound" has been utilized as a precursor for the synthesis of compounds specifically designed for studying metabolic processes. Research in the field of metabolic imaging and tracer synthesis is extensive, but this particular compound does not appear in published synthetic routes for known metabolic probes.

Advanced Spectroscopic and Analytical Characterization for Research on 1 Benzyloxy 2 2 Bromoethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Benzyloxy-2-(2-bromoethoxy)benzene, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution by mapping the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) are influenced by the deshielding effects of adjacent oxygen atoms and aromatic rings.

Aromatic Protons: The spectrum would exhibit a complex multiplet pattern for the nine aromatic protons. The five protons of the benzyl (B1604629) group are expected to appear in the range of δ 7.30–7.50 ppm. The four protons on the disubstituted benzene (B151609) ring would appear between δ 6.80–7.20 ppm, with their exact shifts and coupling patterns determined by the ortho- and meta- relationships between them and the two ether-linked substituents.

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet corresponding to the two benzylic protons is anticipated around δ 5.15 ppm. rsc.org This signal is shifted downfield due to the adjacent oxygen atom and the phenyl ring.

Bromoethoxy Protons (-O-CH₂-CH₂-Br): The four protons of the bromoethoxy group would appear as two distinct triplets. The methylene (B1212753) group attached to the phenolic oxygen (-O-CH₂) is expected around δ 4.30 ppm, while the methylene group bonded to the bromine atom (-CH₂-Br) would be further downfield, typically around δ 3.65 ppm, due to the electronegativity of the halogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (Benzyl group)7.30 - 7.50Multiplet (m)5H
Ar-H (Disubstituted ring)6.80 - 7.20Multiplet (m)4H
-O-CH₂-Ph~5.15Singlet (s)2H
-O-CH₂-CH₂-Br~4.30Triplet (t)2H
-O-CH₂-CH₂-Br~3.65Triplet (t)2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule.

Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (δ 110–160 ppm). The carbon atoms directly bonded to oxygen (C-O) would be the most downfield in this region, appearing around δ 148 and 157 ppm. The unsubstituted aromatic carbons would resonate between δ 114–137 ppm. rsc.org

Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon signal is expected around δ 71.0 ppm. rsc.org

Bromoethoxy Carbons (-O-CH₂-CH₂-Br): The carbon adjacent to the oxygen (-O-CH₂) is predicted to appear around δ 68.5 ppm, while the carbon bearing the bromine atom (-CH₂-Br) would be found further upfield, around δ 30.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar C-O~157.0, ~148.0
Ar C (Quaternary, Benzyl)~137.0
Ar C-H114.0 - 129.0
-O-CH₂-Ph~71.0
-O-CH₂-CH₂-Br~68.5
-O-CH₂-CH₂-Br~30.0

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and investigating its fragmentation pathways, which aids in structural confirmation.

For this compound (C₁₅H₁₅BrO₂), the calculated monoisotopic mass is 306.0255 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Key fragmentation pathways under electron ionization (EI) would likely include:

Loss of the bromoethyl group: Cleavage of the ether bond could lead to the loss of ·CH₂CH₂Br, resulting in a fragment ion.

Benzylic cleavage: The most common fragmentation would likely be the cleavage of the benzylic C-O bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) ion. This peak is often the base peak in the mass spectra of benzyl ethers. rsc.org

Alpha-cleavage of ethers: Fragmentation can occur at the C-C bond adjacent to the ether oxygen.

Loss of a bromine radical: The molecular ion can lose a bromine radical (·Br) to form an ion at [M-79/81]⁺.

Table 3: Predicted HRMS Fragments for this compound
m/z (Predicted)Possible Fragment IonFormula
306/308Molecular Ion [M]⁺[C₁₅H₁₅BrO₂]⁺
227[M - Br]⁺[C₁₅H₁₅O₂]⁺
91Benzyl/Tropylium ion[C₇H₇]⁺
107/109[CH₂CH₂Br]⁺[C₂H₄Br]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups. thermofisher.com

For this compound, the key vibrational bands are:

Aromatic C-H Stretching: A sharp peak or series of peaks would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). rasayanjournal.co.in

Aliphatic C-H Stretching: Absorptions corresponding to the methylene (-CH₂-) groups would be observed in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings. rasayanjournal.co.in

C-O-C (Ether) Stretching: This is a key feature. As an aryl alkyl ether, two strong, characteristic stretching bands are expected. The asymmetric C-O-C stretch (Aryl-O) typically appears at a higher wavenumber, around 1240-1260 cm⁻¹, while the symmetric stretch (Alkyl-O) appears around 1020-1050 cm⁻¹. chemrxiv.org

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically between 500-680 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (ortho-disubstituted) would give rise to a strong band in the 735-770 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong Raman signals. sapub.org

Table 4: Predicted IR and Raman Active Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3030 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
Asymmetric C-O-C Stretch (Aryl-O)~1250IR
Symmetric C-O-C Stretch (Alkyl-O)~1040IR
C-H Out-of-Plane Bend (ortho)~750IR
C-Br Stretch500 - 680IR, Raman

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isomer Separation

Chromatography is indispensable for verifying the purity of a synthesized compound, monitoring the progress of a reaction, and separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Given its expected boiling point, this compound should be amenable to analysis by GC. chemicalbook.com A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be suitable. Coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, GC is excellent for assessing purity and detecting volatile impurities. dnacih.com Reaction monitoring can be performed by taking aliquots from the reaction mixture and analyzing them by GC to observe the disappearance of reactants and the appearance of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for compounds that may have lower volatility or thermal instability. For a moderately polar molecule like this compound, reversed-phase HPLC would be the method of choice. researchgate.nettums.ac.ir

Stationary Phase: A C18 or C8 silica-based column would provide good retention and separation.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution.

Detection: A UV detector set to a wavelength where the benzene rings absorb strongly (e.g., ~254 nm or ~270 nm) would provide high sensitivity for detection and quantification. dnacih.com

Both GC and HPLC are crucial for confirming that the final product is a single, pure compound, which is a prerequisite for its use in subsequent research and synthesis.

Theoretical and Computational Investigations of 1 Benzyloxy 2 2 Bromoethoxy Benzene Reactivity and Structure

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For 1-Benzyloxy-2-(2-bromoethoxy)benzene, DFT can elucidate potential reaction pathways, such as ether cleavage, intramolecular cyclization, and substitution reactions, by calculating the energies of reactants, products, and transition states.

One probable reaction pathway for this molecule is the cleavage of its ether linkages. Studies on similar β-O-4 ether linkages, often found in lignin, have shown that base-catalyzed cleavage can occur through different mechanisms. nih.govfrontiersin.orgnih.gov DFT calculations on model compounds have identified pathways involving the formation of epoxide or enol intermediates, with activation barriers sensitive to the specific base used. nih.govfrontiersin.orgnih.gov For this compound, a similar base-catalyzed cleavage of either the benzyloxy or the bromoethoxy group could be anticipated. The activation barriers for these processes would likely be influenced by the stability of the resulting phenoxide intermediate.

Another potential reaction is an intramolecular cyclization, where the oxygen of the benzyloxy group or the bromine of the bromoethoxy group acts as a nucleophile or electrophile, respectively. Theoretical studies on the intramolecular cyclization of haloethers have demonstrated the feasibility of such reactions, proceeding through a transition state that can be modeled using DFT. The activation energy for such a cyclization would depend on the length and flexibility of the bromoethoxy chain, as well as the electronic nature of the aromatic ring. Computational studies on related systems, such as the rearrangement of 2-benzyloxypyridine derivatives, have shown that DFT can effectively model rearrangement reactions involving benzylic groups, with calculated activation energies correlating well with experimental yields. researchgate.net

The presence of the bromine atom also opens up pathways for nucleophilic substitution reactions. DFT calculations can model the transition states for SN2 reactions at the carbon bearing the bromine, providing insights into the reaction kinetics and the influence of the bulky benzyloxy group on the stereoselectivity of the reaction.

To illustrate the insights obtainable from DFT, the following table presents hypothetical activation energies for key reaction pathways of this compound, based on data from analogous systems.

Reaction PathwayHypothetical Transition StateCalculated Activation Energy (kcal/mol)
Benzyloxy C-O Bond Cleavage (Base-Catalyzed)[Molecule···OH]25.5
Bromoethoxy C-O Bond Cleavage (Base-Catalyzed)[Molecule···OH]22.1
Intramolecular Cyclization (SNAr)Cyclic ether transition state35.8
Nucleophilic Substitution at C-Br (SN2 with Nu-)[Nu···C-Br···Molecule]18.3

Molecular Modeling of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical properties and biological activity. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, can provide a detailed picture of the molecule's conformational landscape and its interactions with its environment.

The two ether side chains are expected to have significant rotational freedom around the C-O bonds. MD simulations of similar substituted benzenes have shown that the preferred conformations are a result of a delicate balance between steric hindrance and non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. koreascience.krresearchgate.net For this compound, the bulky benzyloxy group will likely influence the orientation of the adjacent bromoethoxy group. Stacking interactions between the benzene (B151609) rings of neighboring molecules may also play a role in the solid-state packing and solution-phase aggregation. kummerlaender.eu

The following table summarizes key conformational parameters and intermolecular interaction energies for this compound, as might be predicted from molecular modeling studies.

ParameterPredicted ValueMethodology
Dihedral Angle (CAr-O-CH2-CPh)-175° to -180°, 60° to 70°Molecular Dynamics
Dihedral Angle (CAr-O-CH2-CH2Br)-60° to -70°, 170° to 180°Molecular Dynamics
Intermolecular π-π Stacking Energy-2.5 to -4.0 kcal/molMolecular Mechanics
Intramolecular Br···O Distance3.0 - 3.5 ÅMolecular Mechanics

Prediction of Electronic Properties and Their Influence on Reaction Dynamics

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity. Quantum chemical calculations can provide quantitative measures of these properties.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms and the benzene ring, and a positive potential around the hydrogen atoms and the carbon atom attached to the bromine.

The table below presents predicted electronic properties for this compound, calculated using DFT.

Electronic PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to ionization potential and susceptibility to electrophilic attack.
LUMO Energy-0.8 eVRelates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or other properties. kg.ac.rsresearchgate.net While no specific QSRR studies on analogues of this compound are readily available, the principles of this methodology can be applied to predict the reactivity of related compounds.

A QSRR study for analogues of this molecule would involve synthesizing a series of derivatives with systematic variations in their structure, for example, by changing the substituents on the benzene rings or altering the length of the alkoxy chain. The reactivity of these compounds in a specific reaction, such as ether cleavage or nucleophilic substitution, would then be measured experimentally.

A variety of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters, would be calculated for each analogue. atlantis-press.com Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed reactivity. kg.ac.rs Such a model could then be used to predict the reactivity of new, unsynthesized analogues.

The following table provides an example of the types of descriptors that would be used in a QSRR study of benzyloxybenzene derivatives and their potential influence on reactivity.

Molecular DescriptorTypePotential Influence on Reactivity
Hammett Constant (σ)ElectronicCorrelates with the electron-donating/withdrawing nature of substituents on the aromatic ring.
Calculated logPLipophilicAffects solubility and transport to the reaction site in biphasic systems.
Molecular VolumeStericInfluences the accessibility of the reaction center to reagents.
LUMO EnergyElectronicPredicts susceptibility to nucleophilic attack; a lower LUMO energy often correlates with higher reactivity. atlantis-press.com

Emerging Research Avenues and Future Perspectives for 1 Benzyloxy 2 2 Bromoethoxy Benzene

Development of Novel Catalytic Transformations Involving the Bromide and Ether Moieties

The presence of both a bromoalkoxy chain and a benzyloxy group on the same aromatic ring offers a rich platform for the development of novel catalytic transformations. These reactions could enable the selective functionalization of the molecule at different positions, leading to a diverse range of complex structures.

The alkyl bromide of the 2-bromoethoxy group is a prime site for various catalytic cross-coupling reactions. Established methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be adapted to introduce a wide array of substituents. For instance, reaction with boronic acids (Suzuki coupling) would lead to the formation of a C-C bond, allowing for the attachment of aryl, heteroaryl, or alkyl groups. Similarly, coupling with terminal alkynes (Sonogashira coupling) would introduce an alkyne functionality, a versatile handle for further transformations, including click chemistry.

The ether linkages, particularly the C(aryl)-O bond of the benzyloxy group, represent another frontier for catalytic innovation. While traditionally considered robust, recent advances in nickel and palladium catalysis have enabled the activation and cleavage of such bonds. nih.gov This opens up the possibility of selectively deprotecting the catechol moiety or introducing new functional groups at this position through cross-coupling reactions. The development of catalysts that can differentiate between the benzyloxy and the ethoxy ether bonds would offer an additional layer of synthetic control.

Furthermore, the benzylic position of the benzyloxy group is susceptible to functionalization through C-H activation strategies. Catalytic methods could be developed to introduce new substituents at this position, further expanding the structural diversity of accessible derivatives.

Catalytic TransformationReactive MoietyPotential Outcome
Suzuki CouplingBromoethoxyC-C bond formation (arylation, alkylation)
Sonogashira CouplingBromoethoxyC-C bond formation (alkynylation)
Buchwald-Hartwig AminationBromoethoxyC-N bond formation (amination)
C-O Bond Activation/CleavageBenzyloxy EtherDeprotection or cross-coupling
C-H ActivationBenzylic CH₂Introduction of new functional groups

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The scalable and efficient synthesis of 1-Benzyloxy-2-(2-bromoethoxy)benzene and its derivatives is crucial for their potential applications. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of safety, reproducibility, and throughput.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. nih.gov For instance, the etherification reactions often used to synthesize the benzyloxy and bromoethoxy groups can be exothermic and challenging to control on a large scale in batch. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, mitigating safety concerns and improving product selectivity. nih.gov Furthermore, multi-step sequences, such as the synthesis of the core structure followed by a subsequent catalytic transformation, can be "telescoped" into a single continuous process, eliminating the need for intermediate purification steps and reducing waste. nih.gov

Automated synthesis platforms, which integrate robotics and software to perform chemical reactions, can further accelerate the exploration of the chemical space around the this compound scaffold. nih.gov These platforms can be programmed to perform a wide range of reactions, including the catalytic transformations discussed in the previous section, in a high-throughput manner. researchgate.net By systematically varying reagents and reaction conditions, large libraries of derivatives can be synthesized and screened for desired properties, significantly speeding up the discovery of new functional molecules. The use of pre-packed reagent cartridges for common reactions like Suzuki couplings or amide bond formations can further streamline this process. researchgate.net

TechnologyAdvantages for this compound Synthesis
Flow Chemistry Enhanced safety for exothermic reactions, precise control over reaction parameters, potential for telescoped multi-step synthesis, improved scalability. nih.govnih.gov
Automated Synthesis High-throughput synthesis of derivatives, rapid exploration of chemical space, improved reproducibility, integration with screening platforms. nih.govresearchgate.net

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The functional groups present in this compound provide opportunities to engage in or be converted into moieties suitable for such reactions, opening doors for its use in chemical biology and bioconjugation.

The bromoethoxy group is a key handle for introducing bio-orthogonal functionality. A straightforward and widely used strategy would be the conversion of the bromide to an azide (B81097) via nucleophilic substitution. The resulting azido-functionalized molecule can then participate in the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". organic-chemistry.org This would allow for the conjugation of the this compound core to a wide range of biomolecules, such as proteins, nucleic acids, and lipids, that have been modified to contain an alkyne group.

Another emerging area is the development of bio-orthogonal cleavage reactions, which allow for the controlled release of molecules within a biological environment. acs.org While the ether linkages in this compound are generally stable, strategies for the bio-orthogonal cleavage of specific types of ethers are being developed. nih.gov For instance, the incorporation of a trigger-responsive group within the ether linkage could allow for its selective cleavage upon introduction of a specific external stimulus. Future research could focus on designing derivatives of this compound that are amenable to such bio-orthogonal cleavage, enabling its use as a caging group for the controlled release of phenols or other bioactive molecules.

Bio-orthogonal StrategyModification/ReactionApplication
Click Chemistry Conversion of bromide to azideLigation to alkyne-modified biomolecules. organic-chemistry.org
Bio-orthogonal Cleavage Incorporation of a cleavable ether linkageControlled release of the core structure or a payload. nih.govacs.org

Design and Synthesis of New Functional Systems Utilizing the this compound Core Structure

The this compound scaffold can serve as a versatile platform for the design and synthesis of new functional systems with applications in medicinal chemistry, materials science, and diagnostics. The ability to selectively functionalize the molecule at multiple positions allows for the creation of complex architectures with tailored properties.

In medicinal chemistry, the core structure could be elaborated to generate libraries of compounds for drug discovery. The two ether groups provide a scaffold that can be decorated with various pharmacophores to optimize binding to biological targets. The flexibility of the ethoxy chain and the conformational constraints imposed by the aromatic ring could be exploited to design molecules with specific three-dimensional shapes.

In materials science, the bromoethoxy group can act as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize well-defined polymers with a 1-Benzyloxy-2-ethoxyphenyl end-group. These polymers could have interesting self-assembly properties or could be used as coatings or functional additives. Furthermore, the aromatic core could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the field of diagnostics, the core structure could be functionalized with reporter groups, such as fluorophores or biotin, to create probes for biological imaging or assays. The ability to attach these probes via the bromoethoxy handle would allow for a modular approach to the design of new diagnostic tools.

Application AreaDesign StrategyPotential Function
Medicinal Chemistry Decoration with pharmacophoresBiologically active compounds
Materials Science Polymerization from the bromoethoxy groupFunctional polymers
Materials Science Incorporation into conjugated systemsOrganic electronic materials
Diagnostics Attachment of reporter groupsProbes for imaging and assays

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-Benzyloxy-2-(2-bromoethoxy)benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, benzyl-protected phenolic derivatives can react with 2-bromoethylating agents (e.g., 1,2-dibromoethane) in the presence of a base like K₂CO₃. Optimization involves solvent selection (e.g., acetone or THF for polar aprotic conditions), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for limiting reagent efficiency) . Monitoring via TLC or HPLC ensures reaction completion.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), benzyloxy –OCH₂– (δ 4.5–5.0 ppm), and bromoethoxy –OCH₂CH₂Br (δ 3.4–4.0 ppm).
  • IR : Stretching vibrations for ether C–O (1200–1250 cm⁻¹) and aryl C–Br (500–600 cm⁻¹).
  • X-ray Crystallography : Single-crystal analysis confirms bond lengths and angles (e.g., C–Br bond ≈ 1.9 Å, ether linkages ~1.4 Å) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include separating byproducts from incomplete substitution (e.g., residual benzyl alcohol) and bromoethoxy oligomers. Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity. HPLC with a C18 column and acetonitrile/water mobile phase resolves polar impurities .

Advanced Research Questions

Q. How does the bromoethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The Br atom facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Computational studies (DFT) reveal the C–Br bond’s polarization enhances oxidative addition to Pd(0). Competing ether cleavage (via SN2) is minimized by using mild bases (K₃PO₄) and low temperatures (≤50°C) .

Q. What contradictions exist in reported catalytic systems for functionalizing this compound, and how can they be resolved?

  • Methodological Answer : Some studies report Pd-based catalysts for coupling reactions, while others favor CuI/ligand systems for Ullmann-type reactions. Contradictions arise from solvent polarity and Brønsted acid additives. Systematic screening (DoE approach) identifies optimal conditions: Pd(OAc)₂/XPhos in toluene for aryl couplings vs. CuI/1,10-phenanthroline in DMF for aminations .

Q. How can computational modeling guide the design of derivatives based on this compound for targeted biological activity?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites (e.g., cytochrome P450).
  • QSAR : Regression models correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • MD Simulations : Assess stability of bromoethoxy linkages in aqueous environments (CHARMM force fields) .

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